molecular formula C5H10FNO B13047064 (R)-(3-Fluoropyrrolidin-3-YL)methanol

(R)-(3-Fluoropyrrolidin-3-YL)methanol

Cat. No.: B13047064
M. Wt: 119.14 g/mol
InChI Key: RWOGZQDBFUFMSJ-RXMQYKEDSA-N
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Description

®-(3-Fluoropyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C5H10FNO It is a fluorinated pyrrolidine derivative, which means it contains a pyrrolidine ring with a fluorine atom attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Fluoropyrrolidin-3-YL)methanol typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the fluorine atom into the pyrrolidine ring. One common method involves the reduction of a fluorinated pyrrolidine derivative using a suitable reducing agent. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of ®-(3-Fluoropyrrolidin-3-YL)methanol may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include steps such as purification and isolation to obtain the compound in its pure form. Industrial production methods aim to maximize yield and minimize costs while ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-(3-Fluoropyrrolidin-3-YL)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

®-(3-Fluoropyrrolidin-3-YL)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-(3-Fluoropyrrolidin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-(3-Fluoropyrrolidin-3-YL)methanol include:

  • ®-3-Hydroxypyrrolidine
  • ®-3-Chloropyrrolidine
  • ®-3-Bromopyrrolidine

Uniqueness

The uniqueness of ®-(3-Fluoropyrrolidin-3-YL)methanol lies in the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other pyrrolidine derivatives. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

[(3R)-3-fluoropyrrolidin-3-yl]methanol

InChI

InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2/t5-/m1/s1

InChI Key

RWOGZQDBFUFMSJ-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@]1(CO)F

Canonical SMILES

C1CNCC1(CO)F

Origin of Product

United States

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